molecular formula C7H8BrNO B1341950 (5-Bromo-3-methylpyridin-2-YL)methanol CAS No. 245765-71-3

(5-Bromo-3-methylpyridin-2-YL)methanol

Cat. No.: B1341950
CAS No.: 245765-71-3
M. Wt: 202.05 g/mol
InChI Key: FVMSGXSGQKWTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-methylpyridin-2-YL)methanol is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a hydroxymethyl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Result of Action

The molecular and cellular effects of the action of (5-Bromo-3-methylpyridin-2-YL)methanol are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research . Understanding these influences can help optimize the use of this compound in various settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol typically involves the bromination of 3-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-methylpyridin-2-YL)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various aryl-substituted pyridine derivatives.

    Oxidation: Formation of 5-bromo-3-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-bromo-3-methylpyridin-2-ylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methylpyridin-3-yl)methanol
  • (5-Bromo-3-methoxypyridin-2-yl)methanol
  • (6-Bromo-5-methylpyridin-2-yl)methanol

Uniqueness

(5-Bromo-3-methylpyridin-2-YL)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMSGXSGQKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592855
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-71-3
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.